Home > Products > Screening Compounds P4478 > N-Cilexetil Candesartan Ethyl Ester
N-Cilexetil Candesartan Ethyl Ester - 1391054-45-7

N-Cilexetil Candesartan Ethyl Ester

Catalog Number: EVT-1477715
CAS Number: 1391054-45-7
Molecular Formula: C35H38N6O6
Molecular Weight: 638.73
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-Cilexetil Candesartan Ethyl Ester is a key intermediate in the synthesis of Candesartan Cilexetil [, , , ]. Candesartan Cilexetil is a prodrug that is rapidly hydrolyzed in vivo to Candesartan, an angiotensin II type 1 receptor antagonist used to treat hypertension [, , , ].

Future Directions
  • Optimizing existing synthetic methods to enhance yield, purity, and cost-effectiveness. This could involve exploring alternative reagents, catalysts, and reaction conditions [].
  • Utilizing this intermediate as a starting point for the synthesis of novel Candesartan analogues with potentially enhanced potency, selectivity, or pharmacokinetic properties [].

Candesartan Cilexetil

  • Compound Description: Candesartan cilexetil, the prodrug of candesartan, is an angiotensin II receptor blocker used to treat hypertension. It is known for its long-lasting antihypertensive effect. [, , , , , , , , , , , , , , , , , , , ]
  • Relevance: Candesartan cilexetil is the parent compound of N-Cilexetil Candesartan Ethyl Ester. The primary structural difference lies in the ethyl esterification at the tetrazole moiety in the latter, while candesartan cilexetil possesses a free tetrazole group. [, , ]

Candesartan

  • Compound Description: Candesartan is the active metabolite of candesartan cilexetil and acts as a potent, highly selective angiotensin II type 1 receptor antagonist, devoid of agonist activity. [, , , , ]
  • Relevance: Candesartan shares the core structure with N-Cilexetil Candesartan Ethyl Ester, lacking the cyclohexyloxycarbonyloxy ethyl ester group present in the latter. This difference arises from the prodrug design of candesartan cilexetil, which is metabolized to candesartan in vivo. [, , ]
  • Compound Description: This compound serves as a crucial synthetic intermediate in a specific synthesis route of Candesartan Cilexetil. []
  • Relevance: This intermediate provides the core benzimidazole structure and the biphenyl-tetrazole moiety found in N-Cilexetil Candesartan Ethyl Ester. The transformation to the target compound would involve the introduction of the specific ester side chains. []

M-I-NG (N-glucuronide of Candesartan)

  • Compound Description: M-I-NG is a conjugated metabolite of Candesartan, identified in the plasma of rats administered with Candesartan cilexetil. This metabolite is formed by the addition of glucuronic acid to the Candesartan molecule. []
  • Relevance: This metabolite highlights the metabolic pathway of Candesartan, a structurally similar compound to N-Cilexetil Candesartan Ethyl Ester. Understanding the metabolism of Candesartan can offer insights into the potential metabolic fate of the target compound. []

M-I-AG (Acyl glucuronide of Candesartan)

  • Compound Description: Similar to M-I-NG, M-I-AG is another glucuronide conjugate of Candesartan, identified in the bile of rats treated with Candesartan cilexetil. []
  • Relevance: This metabolite further emphasizes the potential for glucuronidation as a metabolic pathway for compounds structurally related to N-Cilexetil Candesartan Ethyl Ester, including the target compound itself. []

Transesterified Impurity of Candesartan

  • Compound Description: This compound, chemically named as C28H28N6O3, is a potential impurity detected in commercial preparations of Candesartan Cilexetil. Its structure involves N-ethylation at the N-6 position of the tetrazole ring attached to the biphenyl group. []
  • Relevance: This impurity underscores the possibility of similar transesterification reactions occurring with N-Cilexetil Candesartan Ethyl Ester due to the presence of the ethyl ester group, making it a relevant compound to monitor during synthesis and purification. []

Losartan

  • Compound Description: Losartan is another angiotensin II receptor blocker used to treat hypertension. It exhibits a different pharmacokinetic and pharmacodynamic profile compared to Candesartan. [, ]
  • Relevance: Although structurally different in the side chains, Losartan belongs to the same pharmacological class as N-Cilexetil Candesartan Ethyl Ester (angiotensin II receptor blockers). This makes it a relevant comparison compound when studying the pharmacological activity and potential therapeutic applications of the target compound. [, ]

EXP-3174

  • Compound Description: EXP-3174 is the active metabolite of Losartan, responsible for its pharmacological activity as an angiotensin II receptor blocker. []
  • Relevance: While structurally dissimilar to N-Cilexetil Candesartan Ethyl Ester, EXP-3174 serves as a point of comparison when considering the active metabolites of different angiotensin II receptor blockers. This comparison can shed light on the structure-activity relationship within this drug class. []
Overview

N-Cilexetil Candesartan Ethyl Ester is a chemical compound that serves as a prodrug for candesartan, an angiotensin II receptor antagonist used primarily in the treatment of hypertension and heart failure. This compound is characterized by its ester functional group, which is hydrolyzed in the body to release the active drug, candesartan. The compound's empirical formula is C33H34N6O6C_{33}H_{34}N_{6}O_{6} with a molecular weight of 610.67 g/mol .

Source and Classification

N-Cilexetil Candesartan Ethyl Ester is synthesized from various precursors through a series of chemical reactions. It falls under the classification of pharmaceuticals, specifically as an antihypertensive agent. The compound is categorized as an ester and belongs to the class of angiotensin II receptor antagonists, which are pivotal in managing cardiovascular diseases .

Synthesis Analysis

Methods and Technical Details

The synthesis of N-Cilexetil Candesartan Ethyl Ester involves several key steps:

  1. Esterification Reaction: The initial step typically involves the reaction of candesartan with ethyl alcohol to form the ethyl ester.
  2. Catalyst Utilization: Various catalysts such as sodium azide and metal chlorides are employed to facilitate the reaction under controlled temperatures ranging from 130°C to 160°C, enhancing yield and purity .
  3. Purification: Post-reaction, the product undergoes purification through recrystallization from solvents like methanol or toluene, ensuring the removal of impurities and unreacted materials .

The efficiency of these methods has been improved over time, leading to higher yields and reduced environmental impact due to lower toxicity of by-products generated during synthesis.

Molecular Structure Analysis

Structure and Data

The molecular structure of N-Cilexetil Candesartan Ethyl Ester consists of a complex arrangement featuring a benzimidazole core, ethoxy group, and a tetrazole ring. The structural formula can be represented as follows:

Candesartan Cilexetil  1 Hydroxyethyl 2 ethoxy 1 p o 1H tetrazol 5 ylphenyl benzyl 7 benzimidazolecarboxylate\text{Candesartan Cilexetil }\quad \text{ 1 Hydroxyethyl 2 ethoxy 1 p o 1H tetrazol 5 ylphenyl benzyl 7 benzimidazolecarboxylate}

This structure highlights its chiral nature due to the presence of one stereocenter in the cyclohexyloxycarbonyloxy ethyl ester group . The compound is practically insoluble in water but shows limited solubility in organic solvents like methanol.

Chemical Reactions Analysis

Reactions and Technical Details

N-Cilexetil Candesartan Ethyl Ester undergoes several key chemical reactions:

  1. Hydrolysis: Upon administration, this ester undergoes hydrolysis in the gastrointestinal tract, converting it into the active form, candesartan. This reaction is crucial for its pharmacological activity.
    N Cilexetil Candesartan Ethyl Ester+H2OCandesartan+Ethanol\text{N Cilexetil Candesartan Ethyl Ester}+H_2O\rightarrow \text{Candesartan}+\text{Ethanol}
  2. Degradation Impurities: Studies have identified various impurities that can arise during synthesis or storage, which are critical for quality control in pharmaceutical formulations .
Mechanism of Action

Process and Data

N-Cilexetil Candesartan Ethyl Ester acts primarily through its active metabolite, candesartan. The mechanism involves blocking the angiotensin II receptors (AT1 subtype), leading to vasodilation and reduced secretion of aldosterone. This action results in decreased blood pressure and alleviation of heart failure symptoms.

  • Pharmacokinetics: Following oral administration, candesartan reaches peak serum concentrations within 3 to 4 hours with an elimination half-life of approximately 9 hours. About 26% of the administered dose is excreted unchanged in urine .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: N-Cilexetil Candesartan Ethyl Ester is typically a white to off-white powder.
  • Solubility: It is practically insoluble in water but shows some solubility in methanol.
  • Stability: The compound exhibits stability under standard conditions but may degrade under extreme pH or temperature variations.

These properties are essential for determining formulation strategies for pharmaceutical applications .

Applications

Scientific Uses

N-Cilexetil Candesartan Ethyl Ester is primarily utilized in medical settings for:

  • Hypertension Management: As an effective treatment option for high blood pressure.
  • Heart Failure Treatment: It aids in reducing symptoms associated with heart failure by improving cardiac output and reducing workload on the heart.
  • Research Applications: Its synthesis and metabolic pathways are subjects of ongoing research aimed at improving drug delivery systems and therapeutic efficacy.
Introduction to N-Cilexetil Candesartan Ethyl Ester

Chemical Identity and Structural Analysis

N-Cilexetil Candesartan Ethyl Ester (CAS No. 1391054-45-7) is a complex organic compound with the molecular formula C₃₅H₃₈N₆O₆ and a molecular weight of 638.73 g/mol. This compound features a multicyclic architecture comprising a benzimidazole core linked to a biphenyl-tetrazole system, with critical ester modifications at two distinct positions: an ethyl ester at the benzimidazole carboxyl group and a cilexetil moiety (cyclohexyloxycarbonyloxyethyl) attached to the tetrazole nitrogen [1] [7]. The structural complexity arises from the presence of four interconnected ring systems and multiple functional groups that dictate its physicochemical behavior [1].

The compound's identity is confirmed through advanced analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct proton environments corresponding to the ethyl ester group (-CH₂CH₃), the cilexetil group's cyclohexyl ring protons, and the characteristic benzimidazole protons. Mass spectrometry exhibits a [M+H]⁺ peak at m/z 639 under electrospray ionization conditions, consistent with its molecular weight [2] [5]. The compound's InChI (International Chemical Identifier) is 1S/C35H38N6O6/c1-4-44-33(42)29-16-11-17-30-31(29)40(34(36-30)45-5-2)22-24-18-20-25(21-19-24)27-14-9-10-15-28(27)32-37-38-39-41(32)23(3)46-35(43)47-26-12-7-6-8-13-26/h9-11,14-21,23,26H,4-8,12-13,22H2,1-3H3, providing a standardized descriptor of its stereochemical features [1].

Table 1: Structural Comparison with Related Candesartan Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight (g/mol)Key Structural Differences
N-Cilexetil Candesartan Ethyl Ester1391054-45-7C₃₅H₃₈N₆O₆638.73Ethyl ester + cilexetil ester
Candesartan Cilexetil145040-37-5C₃₃H₃₄N₆O₆610.67Cilexetil ester only
Candesartan139481-59-7C₂₄H₂₀N₆O₃440.46Free carboxylic acid
Candesartan Cilexetil EP Impurity E914613-35-7C₃₅H₃₈N₆O₆638.73Structural isomer
Ethyl Candesartan139481-58-6C₂₆H₂₄N₆O₃468.52Ethyl ester only

The compound shares an identical molecular formula and weight with known candesartan cilexetil impurities designated as EP Impurity E (CAS 914613-35-7) and EP Impurity F (CAS 914613-36-8), suggesting they may represent isomeric forms or stereochemical variants [1] [7]. This structural similarity necessitates sophisticated orthogonal analytical methods (LC-MS/MS, NMR) for precise differentiation during pharmaceutical analysis.

Role as a Prodrug Derivative in Angiotensin II Receptor Antagonism

N-Cilexetil Candesartan Ethyl Ester functions as a bis-ester prodrug derivative designed to overcome the poor oral bioavailability of the active drug candesartan. The cilexetil moiety (1-cyclohexyloxycarbonyloxyethyl ester) and ethyl ester group serve as lipophilic promoieties that enhance gastrointestinal absorption by increasing membrane permeability [4] [8]. Unlike candesartan's carboxylic acid group which exists in ionized form at physiological pH, the esterified prodrug exhibits significantly higher passive diffusion across enterocytes [4] [9].

The bioactivation pathway involves sequential enzymatic hydrolysis catalyzed by carboxylesterases. Human carboxylesterase 2 (hCE2), predominantly expressed in the intestinal epithelium, preferentially cleaves the ethyl ester group due to its specificity for substrates with large alcohol components (ethanol in this case) [8]. This initial hydrolysis yields an intermediate monoacid which is subsequently hydrolyzed to candesartan, the active pharmacophore, either in enterocytes or hepatic tissue. The cilexetil group undergoes parallel hydrolysis to release the active molecule [7] [8]. This metabolic activation is essential since candesartan itself has limited oral absorption (<15% bioavailability) while the prodrug approach increases bioavailability to 40% in solution formulations [9].

The structural design reflects rational prodrug engineering: The ethyl ester modification delays premature hydrolysis in the acidic gastric environment, while the cilexetil group targets hydrolysis specifically in the intestinal mucosa by hCE2. This staged activation ensures optimal systemic delivery of candesartan, which then exerts potent and selective antagonism at the angiotensin II type 1 (AT₁) receptor. Candesartan's binding affinity (IC₅₀ = 15 µg/kg) effectively blocks angiotensin II-induced vasoconstriction, aldosterone release, and sympathetic activation, producing antihypertensive effects [4] [9].

Table 2: Bioactivation Pathway of Candesartan Prodrug Derivatives

EnzymeTissue LocalizationSubstrate PreferenceAction on ProdrugProduct
hCE2Intestinal mucosaSmall acyl group + large alcohol groupCleaves ethyl esterMonoacid intermediate
hCE1LiverLarge acyl group + small alcohol groupCleaves cilexetil esterCandesartan (active drug)
Nonspecific esterasesPlasma, various tissuesVariableMinor hydrolysis pathwaysIncomplete metabolites

Significance in Pharmaceutical Impurity Profiling

In pharmaceutical quality control, N-Cilexetil Candesartan Ethyl Ester is primarily classified as a process-related impurity in candesartan cilexetil active pharmaceutical ingredients (APIs). It typically arises during the final synthetic steps involving deprotection of the trityl (triphenylmethyl) group protecting the tetrazole ring. When ethyl-containing reagents (e.g., ethyl iodide) are employed during this step, alkylation side reactions can occur at the tetrazole nitrogen, generating this impurity [2] [5]. Its formation mechanism involves nucleophilic displacement where the tetrazole anion attacks ethyl iodide instead of the intended deprotection reagent [5].

Chromatographic methods reveal this impurity elutes near candesartan cilexetil in reversed-phase HPLC systems. Liquid chromatography coupled with ion trap mass spectrometry (LC/ESI-ITMS) detects its characteristic [M+H]⁺ ion at m/z 639 and [M+Na]⁺ at m/z 661. MSⁿ fragmentation patterns show key fragments at m/z 421 (loss of cilexetil group) and m/z 349 (further loss of ethyl carboxylate), providing a diagnostic fingerprint for identification [2] [5]. The impurity can be isolated using semi-preparative HPLC with mobile phases typically consisting of acetonitrile/water or methanol/water gradients, followed by structural confirmation through ¹H-NMR, ¹³C-NMR, and 2D correlation spectra (COSY, HSQC, HMBC) [5].

Regulatory guidelines (ICH Q3A) mandate strict control of such impurities at levels typically not exceeding 0.10-0.15% of the API. Its significance stems from three critical aspects:

  • Quality Indicators: Elevated levels signal process inefficiencies or deviations in reaction conditions during API synthesis [1] [7]
  • Stability Implications: While primarily process-related, ester-containing impurities may undergo hydrolysis during storage, generating secondary degradation products [7]
  • Biological Relevance: Structural similarities to the API could theoretically lead to unintended pharmacological effects, though specific studies on this impurity are limited [2]

Table 3: Analytical Methods for Detection and Characterization

Analytical TechniqueConditions/ParametersKey Identification FeaturesDetection Limit
HPLC-UVC18 column; Acetonitrile-water gradientRetention time relative to API~0.05% of API peak area
LC/ESI-ITMSPositive ion mode; MS²-MS³ fragmentation[M+H]⁺ 639 → 421 → 3490.2% (w/w) in API
¹H-NMR500 MHz, DMSO-d₆ or CDCl₃Ethyl ester quartet (δ 4.2-4.4 ppm), methyl triplet (δ 1.2-1.4 ppm)N/A (isolated impurity)
Semi-preparative HPLCOptimized acetonitrile-water mobile phaseIsolation yield ~60-75%Purification for structural studies

The impurity's crystallization behavior differs from the parent API. Candesartan cilexetil exhibits at least 30 polymorphic forms with varying melting points (Form I: 163°C with decomposition; Form II: ~120°C), while the ethyl ester derivative may form distinct crystal lattices affecting purification efficiency [7]. Solubility studies of related esters show substantially different solvent interaction profiles, necessitating tailored purification protocols during API manufacturing [10]. Modern quality control leverages hyphenated techniques (LC-MS/MS, LC-NMR) for precise quantification and structural confirmation, ensuring compliance with stringent pharmacopeial standards for angiotensin II receptor antagonist therapies [2] [5] [7].

Properties

CAS Number

1391054-45-7

Product Name

N-Cilexetil Candesartan Ethyl Ester

IUPAC Name

ethyl 3-[[4-[2-[1-(1-cyclohexyloxycarbonyloxyethyl)tetrazol-5-yl]phenyl]phenyl]methyl]-2-ethoxybenzimidazole-4-carboxylate

Molecular Formula

C35H38N6O6

Molecular Weight

638.73

InChI

InChI=1S/C35H38N6O6/c1-4-44-33(42)29-16-11-17-30-31(29)40(34(36-30)45-5-2)22-24-18-20-25(21-19-24)27-14-9-10-15-28(27)32-37-38-39-41(32)23(3)46-35(43)47-26-12-7-6-8-13-26/h9-11,14-21,23,26H,4-8,12-13,22H2,1-3H3

SMILES

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN=NN5C(C)OC(=O)OC6CCCCC6)C(=O)OCC

Synonyms

Ethyl-1-([2’-[1-(1-[[(Cyclohexyloxy)carbonyl]oxy]ethyl]-1H-tetrazol-5-yl]biphenyl-4-yl]methyl)-2-ethoxy-1H-benzimidazole-7-carboxylate;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.